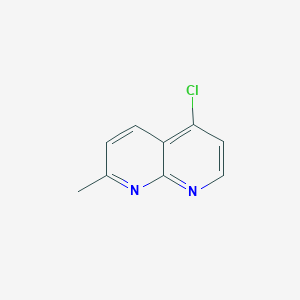

5-Chloro-2-methyl-1,8-naphthyridine

Description

Properties

IUPAC Name |

5-chloro-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDRQEIMGVCUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483145 | |

| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-45-8 | |

| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-1,8-naphthyridine

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has captured the sustained interest of researchers in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This has led to the development of a wide array of derivatives exhibiting potent biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Marketed drugs such as Gemifloxacin (antibacterial) and Voreloxin (anticancer) underscore the therapeutic value of this core structure.[5]

This compound (CAS No. 1772-45-8) is a key intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the chloro and methyl groups offers distinct advantages: the methyl group can influence solubility and metabolic stability, while the chlorine atom at the C5 position serves as a versatile synthetic handle for introducing further chemical diversity through nucleophilic substitution reactions. This guide, intended for researchers and drug development professionals, provides a detailed examination of the prevailing synthetic strategies for this valuable compound, grounded in mechanistic understanding and practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The construction of the 1,8-naphthyridine ring system can be approached through several classic named reactions, including the Skraup-Doebner-von Miller synthesis and the Combes synthesis.[6][7] However, for the specific substitution pattern of this compound, the most direct and efficient approach is the Friedländer Annulation .[8] This powerful reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaromatic aldehyde with a compound containing a reactive α-methylene group, such as a ketone.[9]

A retrosynthetic analysis immediately points to two primary synthons:

-

A pyridine-based aldehyde: Specifically, 2-amino-6-chloronicotinaldehyde (a 2-amino-3-formylpyridine derivative). The amino group and the aldehyde are essential for the condensation and cyclization, while the chlorine atom at the 6-position of the pyridine ring will become the desired 5-chloro substituent in the final naphthyridine product.

-

A methyl ketone: The simplest and most direct source for the 2-methyl group is acetone.

The overall synthetic transformation is depicted below.

Caption: Overall synthetic scheme for this compound.

Part 2: The Friedländer Annulation: Mechanism and Practical Application

The Friedländer synthesis is prized for its efficiency and atom economy, typically proceeding in a single step with water as the only byproduct. The choice of catalyst is critical and dictates the reaction conditions and, in some cases, the regioselectivity when using unsymmetrical ketones.[10][11]

Reaction Mechanism

The reaction proceeds through a sequence of well-understood steps:

-

Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the enolate of acetone and the aldehyde group of 2-amino-6-chloronicotinaldehyde. An acid catalyst can achieve the same outcome by activating the carbonyl group of the aldehyde.

-

Dehydration: The resulting aldol adduct rapidly dehydrates to form a stable, conjugated α,β-unsaturated carbonyl intermediate.

-

Cyclization (Michael Addition): The nucleophilic amino group then attacks the β-carbon of the unsaturated system in an intramolecular conjugate addition (aza-Michael reaction), forming the second ring.

-

Aromatization: The final step involves the elimination of a second molecule of water to aromatize the newly formed ring, yielding the stable 1,8-naphthyridine product.

Caption: Mechanism of the Friedländer Annulation.

Catalyst and Solvent Selection: A Scientist's Perspective

The choice of catalyst and solvent system is not arbitrary; it is a deliberate decision to optimize yield, purity, reaction time, and sustainability.

-

Base Catalysis: Traditional methods often employ strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). These are effective but can sometimes lead to side reactions. Choline hydroxide has been demonstrated as a superior basic catalyst in aqueous media, leading to excellent yields.[12]

-

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., CeCl₃·7H₂O, SnCl₄) are also highly effective.[7][9] Lewis acids are particularly useful as they can coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial condensation. Cerium(III) chloride is an attractive option due to its low toxicity and reusability, especially under solvent-free grinding conditions.[9]

-

Green Chemistry Approaches: There is a strong trend towards more environmentally benign syntheses.

-

Water as a Solvent: Performing the reaction in water is highly advantageous. It is non-toxic, non-flammable, and can promote the reaction through hydrophobic effects. Excellent yields (often >90%) have been reported for Friedländer syntheses in water, particularly at slightly elevated temperatures (e.g., 50 °C).[12][13]

-

Ionic Liquids (ILs): Basic ionic liquids can serve as both the solvent and the catalyst.[8][11] This approach offers benefits such as high thermal stability and the potential for catalyst recycling, although the cost and viscosity of ILs can be practical limitations.[11]

-

For the synthesis of this compound, an aqueous system using a simple base like KOH or a specialized catalyst like choline hydroxide represents a robust, high-yielding, and environmentally conscious choice.[12]

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure based on established green chemistry principles for the Friedländer reaction.[12]

Objective: To synthesize this compound from 2-amino-6-chloronicotinaldehyde and acetone.

Materials:

-

2-Amino-6-chloronicotinaldehyde (1.0 eq)

-

Acetone (1.5 - 3.0 eq)

-

Potassium Hydroxide (KOH) (0.2 eq) or Choline Hydroxide (1-5 mol%)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloronicotinaldehyde (1.0 eq).

-

Reagent Addition: Add deionized water (approx. 10 mL per gram of starting aldehyde), followed by acetone (1.5 eq) and potassium hydroxide (0.2 eq).

-

Scientist's Note: Using a slight excess of acetone ensures the reaction goes to completion. The concentration of the base is catalytic; a higher concentration does not necessarily improve the yield and can complicate work-up.

-

-

Reaction Execution: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: a. Once the starting material is consumed, cool the reaction mixture to room temperature. A solid precipitate of the product may form. b. Extract the aqueous mixture with ethyl acetate (3 x volume of water used).

-

Trustworthiness Check: This extraction ensures that all organic product is recovered from the aqueous phase. Performing it three times maximizes recovery efficiency. c. Combine the organic layers and wash with brine (1 x volume). The brine wash helps to remove residual water and inorganic salts from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is obtained as a solid. If TLC analysis shows significant impurities, purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The expected molecular weight is approximately 178.62 g/mol .[14]

Part 4: Data and Yield Analysis

The efficiency of the Friedländer synthesis is highly dependent on the chosen conditions. The following table summarizes representative data from the literature for analogous transformations, providing a benchmark for expected outcomes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 | [12] |

| KOH | Water | 50 | 6 | 84 | [12] |

| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temp | 0.25 | ~90 | [9] |

| Basic Ionic Liquid | [Bmmim][Im] | 80 | 24 | >90 | [8][11] |

| Pyrrolidine Derivatives | Toluene | 110 | 12 | 65-84 | [10] |

Conclusion

The synthesis of this compound is most effectively achieved via the Friedländer Annulation. Modern adaptations of this classic reaction, particularly those employing water as a solvent and mild, efficient catalysts, offer a sustainable, high-yield, and robust pathway to this valuable synthetic intermediate. The protocol described herein provides a reliable and self-validating system for its preparation, enabling researchers to access this scaffold for further elaboration in drug discovery and materials science programs. The key to success lies in the rational selection of catalyst and reaction conditions, balancing reaction efficiency with practical and environmental considerations.

References

-

Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

-

Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Kaur, R., et al. (2021). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Ansari, A., & Lal, C. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Singh, P., & Kumar, A. (2016). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

-

Kaur, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Available at: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

-

An overview of various name reactions for the synthesis of quinoline and its derivatives. IIP Series. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2013). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

Charris, J., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Al-Obaidi, A. M. J. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate. Available at: [Link]

-

Manoj, M., et al. (2011). Synthesis of linear dibenzo[10][13]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. Available at: [Link]

-

Sirbu, D., et al. (2020). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

-

Garai, S., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

- Process for the preparation of 2-chloropyridines. Google Patents.

-

Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Manoj, M., et al. (2011). Synthesis of linear dibenzo[10][13]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

-

Kim, D., et al. (2022). Late-stage oxidative C(sp3)–H methylation. Nature. Available at: [Link]

-

Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]

-

Wagner, C., & Marshall, P. (2010). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Journal of Chemical Education. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound | CymitQuimica [cymitquimica.com]

5-Chloro-2-methyl-1,8-naphthyridine chemical properties

An In-Depth Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, advanced characterization protocols, synthetic strategies, and key applications, grounding all claims in authoritative references.

Core Compound Identity and Physicochemical Profile

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery.[1][2] The presence of the chloro and methyl substituents on the rigid 1,8-naphthyridine core imparts specific electronic and steric properties that are crucial for its interaction with biological targets and its utility as a chemical building block.

Key Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of reproducible research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1772-45-8 | [3] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| InChI Key | GLDRQEIMGVCUET-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, absorption, and distribution. While extensive experimental data for this specific molecule is not widely published, the table below provides key parameters. Researchers are strongly advised to perform experimental validation for mission-critical applications.

| Property | Value / Observation | Rationale & Context |

| Melting Point | Data not available. | Naphthyridine cores are generally crystalline solids with high melting points due to their rigid, planar structure. For example, the related 2-Amino-5-chloro-1,8-naphthyridine has a reported melting point of >300 °C.[4] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. |

| Solubility | Data not available. | Expected to have low solubility in water but should be soluble in common organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), which is typical for planar heterocyclic systems.[4] |

| Appearance | Expected to be an off-white to yellow crystalline solid. | Based on the general appearance of related naphthyridine derivatives. |

| Calculated logP | 4.18 | This value, calculated for the related 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine, suggests significant lipophilicity, which is a key parameter in drug design for membrane permeability.[5] |

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural confirmation. The following protocols are designed to yield unambiguous characterization.

Analytical Workflow for Structural Verification

A logical workflow ensures that data from multiple techniques are used synergistically to build a complete and validated structural picture of the molecule.

Caption: Workflow for the structural validation of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

-

Objective: To confirm the proton (¹H) and carbon (¹³C) environments and their connectivity.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate and reproducible calibration of chemical shifts.[6]

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz). Expected signals would include aromatic protons on the naphthyridine core and a singlet for the methyl group. The integration values should correspond to the number of protons in each unique environment.

-

¹³C NMR Acquisition: Acquire the spectrum. Nine distinct carbon signals are expected. The chemical shifts will indicate the electronic environment of each carbon (e.g., aromatic, aliphatic, substituted).

-

-

Trustworthiness Check: The number of unique signals in both ¹H and ¹³C spectra must match the number of unique proton and carbon environments predicted by the molecule's structure.

Protocol: Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.

-

Objective: To determine the exact molecular weight and isotopic pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[6]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Causality: High-resolution instruments provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 179.6. Critically, observe the isotopic pattern. The presence of a chlorine atom should result in a characteristic M+2 peak (~32% the intensity of the M peak), confirming the presence and number of chlorine atoms.

-

-

Trustworthiness Check: The experimentally measured mass should be within 5 ppm of the theoretical calculated mass for C₉H₇ClN₂. The isotopic pattern must match the theoretical pattern for a molecule containing one chlorine atom.

Protocol: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

-

Objective: To confirm the presence of key functional groups and bonds.

-

Methodology:

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Analysis: Key expected vibrational bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic naphthyridine ring system.

-

~850-750 cm⁻¹: C-Cl stretching.

-

~1380 cm⁻¹: C-H bending from the methyl group.

-

-

-

Trustworthiness Check: The presence of these characteristic peaks provides orthogonal validation to the structural data obtained from NMR and MS.

Synthesis and Reactivity

The 1,8-naphthyridine scaffold can be constructed through several synthetic routes. The Friedländer annulation is one of the most common and versatile methods.[7][8]

The Friedländer Synthesis

This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Caption: Generalized mechanism of the Friedländer Synthesis.

Protocol: Representative Synthesis

While the exact synthesis of this compound can vary, a general procedure based on the Friedländer reaction provides a reliable pathway. Recent methodologies have focused on using water as a solvent and biocompatible catalysts, making the process more environmentally friendly.[8]

-

Objective: To synthesize the 1,8-naphthyridine core via a catalyzed condensation reaction.

-

Methodology:

-

Reactant Preparation: In a reaction vessel, combine 2-amino-6-chloronicotinaldehyde (1 equivalent) with acetone (1.5-2 equivalents) in a suitable solvent (e.g., water or ethanol).[8]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., KOH or an ionic liquid catalyst).[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, neutralize the reaction mixture. The product often precipitates and can be collected by filtration. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

-

Trustworthiness Check: The purity of the final product must be assessed using the analytical methods described in Section 2 (NMR, MS) and HPLC to ensure it meets the required standard (>98% for most research applications).

Applications in Research and Development

The 1,8-naphthyridine scaffold is a cornerstone in modern medicinal chemistry due to its rigid structure and hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with enzyme active sites.[2][9]

Role in Oncology: Kinase Inhibition

Derivatives of the 1,8-naphthyridine core are prominent in the design of kinase inhibitors for cancer therapy.[4] Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By occupying the ATP-binding site of kinases like EGFR (Epidermal Growth Factor Receptor), these inhibitors block downstream signaling that promotes cell proliferation.

Caption: Simplified diagram of kinase inhibition by a 1,8-naphthyridine derivative.

Other Therapeutic and Industrial Applications

-

Antimicrobial Agents: The scaffold is a key component of approved antibacterial drugs (e.g., Gemifloxacin) and derivatives are being explored as efflux pump inhibitors to combat multidrug resistance in bacteria.[4][9]

-

Neurodegenerative Disorders: The structure has been investigated for its potential to treat conditions like Alzheimer's disease.[2][10]

-

Materials Science: The photophysical properties of 1,8-naphthyridines make them useful as components in light-emitting diodes (LEDs), molecular sensors, and dye-sensitized solar cells.[9][11]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

5-chloro[3]benzofuro[2,3-b][3][12]naphthyridine. (2025, May 20). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]

-

Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4749. [Link]

-

4-Amino-3,5-dichlorobenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. [Link]

-

meriSTEM. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. [Link]

-

Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991–18998. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021, October 15). ACS Publications. Retrieved January 15, 2026, from [Link]

-

THE NAPHTHYRIDINES. (n.d.). Wiley. Retrieved January 15, 2026, from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed. Retrieved January 15, 2026, from [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

(PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of linear dibenzo[3][12]naphthyridines using 2-chloro-4- methylquinolines. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine (CAS 1772-45-8)

A Keystone Intermediate for Advanced Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-1,8-naphthyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, spectroscopic profile, and its emerging applications as a pivotal intermediate in the creation of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and embedded nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This scaffold is a key component in a range of therapeutics, including anticancer and antimicrobial agents.[3][4][5] The subject of this guide, this compound, offers two strategic points for chemical modification: the reactive chlorine atom at the 5-position and the methyl group at the 2-position. This dual functionality makes it a highly versatile precursor for combinatorial library synthesis and targeted drug design.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

| Property | Value | Source/Comment |

| CAS Number | 1772-45-8 | [6] |

| Molecular Formula | C₉H₇ClN₂ | [6] |

| Molecular Weight | 178.62 g/mol | [6] |

| Appearance | Off-white to yellow crystalline powder | Inferred from supplier data |

| Storage | Store in a cool, dry place, away from light | General laboratory practice |

Spectroscopic Data

While comprehensive, publicly available spectra for this specific compound are limited, typical chemical shifts for the 1,8-naphthyridine core can be referenced from extensive databases and literature on related compounds.[7][8][9][10][11] For precise characterization, experimental determination is strongly recommended. Commercial suppliers often provide compound-specific analytical data upon request.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule, including the chemical shifts for the carbons in the heterocyclic rings and the methyl group.[13][14]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

The most prominent and efficient method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation .[15][16][17][18][19] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Conceptual Workflow for Friedländer Synthesis

Caption: Friedländer synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Friedländer synthesis methodologies.[15][16][17][18][19] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.[20]

-

Addition of Reagents: Add an excess of acetone (3.0-5.0 eq) to the solution.

-

Catalysis: Slowly add a catalytic amount of a base (e.g., potassium hydroxide or piperidine) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its chloro and methyl substituents.

Nucleophilic Aromatic Substitution (SₙAr) at the 5-Position

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[21][22][23][24][25] This is a cornerstone of its utility in creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are crucial for modulating solubility and biological target interactions.

-

Alkoxylation and Thiolation: Treatment with alkoxides or thiolates can yield the corresponding ethers and thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[26][27][28][29]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: A powerful method for the formation of carbon-nitrogen bonds with a broad range of amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery and Materials Science

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[30][1][31] Derivatives have shown promise as:

-

Anticancer Agents: Many 1,8-naphthyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][32][33] Their mechanisms often involve the inhibition of topoisomerases or protein kinases.[32][5]

-

Antimicrobial Agents: The structural similarity to quinolone antibiotics makes 1,8-naphthyridines a promising class of antibacterial and antifungal agents.[32]

-

Antiviral and Anti-inflammatory Agents: Certain derivatives have demonstrated potential in modulating viral replication and inflammatory pathways.[5]

The ability to readily functionalize this compound at the 5-position allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a strategically important heterocyclic intermediate. Its straightforward synthesis via the Friedländer reaction and the versatile reactivity of its chloro substituent provide a robust platform for the development of novel, high-value molecules. For researchers in medicinal chemistry and materials science, this compound represents a key starting point for the exploration of new chemical space and the creation of next-generation therapeutics and functional materials.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

-

Friedländer synthesis - Wikipedia. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

2-Amino-5-chloronicotinaldehyde - MySkinRecipes. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

13 C-NMR chemical shifts of compounds 1 -8 | Download Table - ResearchGate. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Available at: [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. Available at: [Link]

-

Nucleophilic-Substitution Reactions in Benzo[C][20][34]Naphthyridines - ResearchGate. Available at: [Link]

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available at: [Link]

-

Friedländer Quinoline Synthesis - ResearchGate. Available at: [Link]

-

Nucleophilic-Substitution Reactions in Benzo[C][20][34]Naphthyridines - CSIRO Publishing. Available at: [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][20][34]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][20][34] - Revue Roumaine de Chimie -. Available at: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. Available at: [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. Available at: [Link]

-

(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

(PDF) Synthesis of 2-Amino-5-(3-Chloropr - Amanote Research. Available at: [Link]

-

Benzenamine, 5-chloro-2-methyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1772-45-8|this compound| Ambeed [ambeed.com]

- 13. researchgate.net [researchgate.net]

- 14. compoundchem.com [compoundchem.com]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. Friedlaender Synthesis [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Amino-5-chloronicotinaldehyde [myskinrecipes.com]

- 21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. connectsci.au [connectsci.au]

- 26. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. mdpi.com [mdpi.com]

- 34. rsc.org [rsc.org]

Spectroscopic Data of 5-Chloro-2-methyl-1,8-naphthyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-Chloro-2-methyl-1,8-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogs, offering a robust framework for the characterization of this and similar molecules.

The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A precise understanding of the spectroscopic characteristics of substituted 1,8-naphthyridines is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with the conventional numbering of the naphthyridine ring, is presented below.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2. These predictions are based on the known shifts of 1,8-naphthyridine and the anticipated substituent effects of the methyl and chloro groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| C-2 | ~160 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~155 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~150 |

| C-8a | ~148 |

Rationale for Predicted Chemical Shifts:

-

Methyl Carbon (CH₃): The methyl carbon is expected to appear in the aliphatic region, around 25 ppm.

-

Quaternary Carbons (C-2, C-4a, C-5, C-8a): These carbons will generally show weaker signals. C-2 will be downfield due to its attachment to two nitrogen atoms in the aromatic system. The presence of the chlorine atom will influence the chemical shift of C-5.

-

Methine Carbons (C-3, C-4, C-6, C-7): The chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms and the substituents. C-7 is expected to be the most downfield of the methine carbons due to its position adjacent to a nitrogen atom.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of ¹³C NMR spectra generally requires a greater number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

The sample preparation is the same as for ¹H NMR. The data acquisition typically involves a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₉H₇ClN₂), the expected molecular weight is approximately 178.62 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 178/180 | Molecular ion peak with a characteristic ~3:1 isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 163/165 | Loss of a methyl radical. |

| [M-Cl]⁺ | 143 | Loss of a chlorine radical. |

| [M-HCN]⁺ | 151/153 | Loss of hydrogen cyanide. |

Rationale for Predicted Fragmentation:

The molecular ion peak ([M]⁺) is expected to be prominent. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for such heterocyclic systems include the loss of the methyl group, the chlorine atom, and the elimination of a neutral molecule such as HCN.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a common and effective technique for the analysis of nitrogen-containing heterocyclic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. While the presented data is based on established spectroscopic principles and comparison with related structures, it serves as a robust framework for researchers engaged in the synthesis and characterization of this and similar heterocyclic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. It is recommended that this predicted data be confirmed with experimentally acquired spectra for definitive structural assignment.

References

- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

Biological activity of 5-Chloro-2-methyl-1,8-naphthyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-methyl-1,8-naphthyridine Derivatives

Abstract: The 1,8-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the biological potential of 1,8-naphthyridine derivatives, with a specific focus on the influence of chloro and methyl substitutions, exemplified by the this compound framework. We will explore the synthetic rationale, delve into the mechanisms of anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of heterocyclic compounds.

Introduction: The 1,8-Naphthyridine Scaffold: A Privileged Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has consistently captured the attention of medicinal chemists.[2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal backbone for designing molecules that can interact with various biological targets. This versatility has led to the development of derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[3][4]

The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine core. Halogens, such as chlorine, can enhance binding affinity and modulate electronic properties, while alkyl groups, like methyl, can influence solubility and steric interactions. Understanding the interplay of these substitutions is critical for rational drug design.

Synthesis Strategies for Substituted 1,8-Naphthyridines

The construction of the 1,8-naphthyridine core is typically achieved through well-established cyclization reactions, with the Friedländer synthesis being a prominent method. This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive carbonyl and an adjacent methylene group.[5][6]

Causality in Synthesis: The choice of starting materials is paramount. To synthesize a this compound derivative, one would logically start with a 2-aminopyridine precursor already bearing the desired chlorine atom at the corresponding position. The methyl group at the 2-position of the final naphthyridine is introduced via the ketone component (e.g., using a substituted acetylacetone or a similar β-dicarbonyl compound). Subsequent modifications can be made to introduce further diversity. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then be transformed into various other functionalities.[7]

Below is a generalized workflow for the synthesis of substituted 1,8-naphthyridine derivatives.

Caption: Key anticancer mechanisms targeted by 1,8-naphthyridine derivatives.

Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 16 | Naphthyl at C-2 | Leukemia (HL-60) | 0.1 | [8] |

| Compound 16 | Naphthyl at C-2 | Cervical (HeLa) | 0.7 | [8] |

| Compound 47 | Halogen substituted | Pancreatic (MIAPaCa) | 0.41 | [9] |

| Compound 36 | Halogen substituted | Ovarian (PA-1) | 1.19 | [9] |

| Compound 12 | Carboxamide deriv. | Breast (HBL-100) | 1.37 | [10]|

Antimicrobial Activity

The 1,8-naphthyridine core is famously the scaffold of nalidixic acid, the first quinolone antibiotic. [1][11]This historical precedent has driven extensive research into the antimicrobial properties of its derivatives.

Mechanism of Action: The primary mechanism for antimicrobial action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase. [1][11]This enzyme is essential for managing DNA supercoiling during replication. Its inhibition prevents bacterial DNA synthesis, leading to cell death. This is the same mechanism employed by the widely used fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR): While the core scaffold is active, specific substitutions are required for potent, direct antibacterial effects. Interestingly, some derivatives that lack clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of existing antibiotics like fluoroquinolones. [12][13]For example, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was found to act synergistically with norfloxacin and ofloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. [12][14]This suggests an alternative mechanism, possibly related to the inhibition of bacterial efflux pumps or other resistance mechanisms.

Caption: Inhibition of DNA gyrase is a primary antimicrobial mechanism for 1,8-naphthyridines.

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory properties. [3][8]This activity is often linked to their ability to modulate the immune response, particularly the production of inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory cytokines. [15][10]By reducing the secretion of these signaling molecules from immune cells like dendritic cells, these compounds can dampen the inflammatory cascade. Specific triazolo[4,3-a]n[1][16]aphthyridine derivatives have demonstrated good anti-inflammatory properties in animal models, such as the carrageenan-induced paw edema test in rats. [17]

Experimental Protocols

To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ values of potential anticancer agents. [8] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine, doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13] Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Synergy Testing (Checkerboard Assay): To evaluate potentiation, this method can be adapted by preparing serial dilutions of the 1,8-naphthyridine derivative along one axis of the plate and a standard antibiotic (e.g., norfloxacin) along the other axis. The change in the antibiotic's MIC in the presence of the derivative is then determined.

Caption: Generalized workflow for evaluating the anticancer and antimicrobial activity of test compounds.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold remains a highly valuable core for the development of new therapeutic agents. The introduction of specific substituents, such as a chlorine atom at the C-5 position and a methyl group at the C-2 position, provides a strategic approach to modulating the biological activity of the parent ring system. While direct data on the this compound series is emerging, the extensive research on related analogues strongly suggests potential for potent anticancer, antimicrobial (particularly as antibiotic potentiators), and anti-inflammatory activities.

Future research should focus on the targeted synthesis of a library of this compound derivatives with diverse functional groups at other positions (e.g., C-3, C-7). Systematic screening of these compounds against a broad panel of cancer cell lines, multi-drug resistant bacterial strains, and in inflammatory pathway assays will be crucial. Elucidating their precise mechanisms of action and optimizing for pharmacokinetic and toxicological properties will be key steps in translating the promise of this scaffold into clinically viable drug candidates.

References

- The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide - Benchchem. (URL: )

-

The structure–activity relationships for 1,8-naphthyridine derivatives - ResearchGate. (URL: [Link])

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (URL: [Link])

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (URL: [Link])

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (URL: [Link])

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (URL: [Link])

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][2][18]riazolo[4,3-a]n[1][16]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed. (URL: [Link])

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (URL: [Link])

-

Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. (URL: [Link])

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])

-

(PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - ResearchGate. (URL: [Link])

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar. (URL: [Link])

-

1,8-Naphthyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine and Its Prospective Targets

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives.[1] This in-depth technical guide focuses on the therapeutic potential of a specific analogue, 5-Chloro-2-methyl-1,8-naphthyridine. While direct biological data for this compound is emerging, this document synthesizes existing knowledge on structurally related 1,8-naphthyridine derivatives to logically deduce and propose its most promising therapeutic targets. We will delve into the structure-activity relationships that govern the efficacy of this chemical class and provide detailed, field-proven experimental protocols for the validation of these prospective targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel heterocyclic compounds.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered significant attention in the quest for novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Several compounds based on this scaffold are currently in clinical trials, underscoring its therapeutic relevance.[3]

Decoding the Therapeutic Promise of this compound: A Rationale Based on Structure-Activity Relationships

The specific substitution pattern of a chloro group at the C-5 position and a methyl group at the C-2 position of the 1,8-naphthyridine core suggests several avenues for therapeutic intervention. Structure-activity relationship (SAR) studies on analogous compounds provide a strong foundation for predicting the potential biological activities of this compound.

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The presence of a chloro group can significantly influence the electronic properties and binding interactions of the molecule with its biological target. Furthermore, methyl substitutions at various positions on the naphthyridine ring have been shown to modulate anticancer and antimicrobial efficacy.[3] For example, some methyl-substituted compounds at the C-6 or C-7 positions were found to be more active than those substituted at the C-5 position.[3]

Based on these established SAR principles, we can hypothesize that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent.

Proposed Therapeutic Target Classes and Validation Strategies

Given the extensive research on the 1,8-naphthyridine scaffold, we can propose several high-probability therapeutic target classes for this compound.

Anticancer Activity: Targeting Topoisomerases and Protein Kinases

Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting crucial cellular machinery involved in cell division and signaling.

A primary mechanism of action for the anticancer effects of some 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[4] This enzyme is vital for managing DNA topology during replication. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol is designed to determine if this compound inhibits the catalytic activity of human topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Proteinase K

-

Loading Dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Positive control (e.g., Etoposide)

-

Negative control (DMSO)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or control.

-

Add human Topoisomerase II to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding Proteinase K and incubating at 50°C for 30 minutes.

-

Add loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA stain and visualize under UV light.

-

Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linear DNA in the presence of the compound indicates inhibition of topoisomerase II.

Diagram: Proposed Mechanism of Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II by this compound.

The 1,8-naphthyridine scaffold is a known framework for the development of protein kinase inhibitors.[4][5] Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.

Experimental Protocol: Kinase Inhibition Assay (e.g., using a commercial kinase panel)

A broad screening approach is recommended to identify specific kinases inhibited by this compound.

Materials:

-

This compound

-

Commercial kinase profiling service (e.g., Eurofins, Promega)

-

Appropriate buffers and substrates as per the service provider's protocol

Procedure:

-

Submit the compound to the kinase profiling service at a specified concentration (e.g., 10 µM).

-

The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the compound.

-

Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition (typically >50%) warrants further investigation with dose-response studies to determine the IC₅₀ value.

Diagram: General Kinase Inhibition Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2-methyl-1,8-naphthyridine Interactions with Protein Kinases

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to model the interactions of a representative compound, 5-Chloro-2-methyl-1,8-naphthyridine, with a putative protein target class: protein kinases. As aberrant kinase activity is a hallmark of many diseases, particularly cancer, understanding how small molecules interact with these enzymes is paramount for modern drug discovery.[1][5] This document will not only detail the step-by-step protocols for molecular docking and molecular dynamics simulations but will also delve into the scientific rationale behind these computational experiments, ensuring a robust and logical approach to virtual screening and lead optimization.

Introduction: The Therapeutic Potential of 1,8-Naphthyridines and the Power of In Silico Modeling

The 1,8-naphthyridine core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents.[3][4] Derivatives of this heterocyclic system have been shown to exhibit a multitude of pharmacological effects, including anti-inflammatory, analgesic, and potent anticancer activities.[5][6][7][8] A significant portion of their therapeutic potential, particularly in oncology, is attributed to their ability to function as inhibitors of various protein kinases.[1][9][10] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.

In silico modeling has emerged as an indispensable tool in contemporary drug discovery, offering a cost-effective and time-efficient means to investigate molecular interactions at an atomic level.[11][12] By simulating the binding of a small molecule to its protein target, we can predict binding affinity, identify key intermolecular interactions, and gain insights into the structural determinants of activity. This knowledge is invaluable for prioritizing compounds for synthesis and biological testing, as well as for guiding the rational design of more potent and selective inhibitors.